molecular formula C7H13NOS B13012663 N-(2,2-Dimethylthietan-3-yl)acetamide

N-(2,2-Dimethylthietan-3-yl)acetamide

Cat. No.: B13012663
M. Wt: 159.25 g/mol
InChI Key: XCNXFLYWWDIERO-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)acetamide is an acetamide derivative featuring a thietane (a four-membered sulfur-containing heterocycle) substituted with two methyl groups at the 2-position and an acetamide moiety at the 3-position. The thietane ring introduces unique steric strain and electronic effects compared to larger sulfur heterocycles, which may influence reactivity, stability, and bioactivity .

Properties

IUPAC Name

N-(2,2-dimethylthietan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-5(9)8-6-4-10-7(6,2)3/h6H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNXFLYWWDIERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CSC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylthietan-3-yl)acetamide typically involves the reaction of 2,2-dimethylthietane with acetic anhydride or acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2-Dimethylthietane+Acetic AnhydrideThis compound+By-products\text{2,2-Dimethylthietane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} 2,2-Dimethylthietane+Acetic Anhydride→this compound+By-products

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethylthietan-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The thietane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Substituted thietane derivatives.

Scientific Research Applications

Chemistry: N-(2,2-Dimethylthietan-3-yl)acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Thietane vs.
  • Substituent Effects : The 2,2-dimethyl groups on the thietane may increase lipophilicity, improving membrane permeability relative to polar substituents (e.g., dichlorophenyl in or chloro in ).

Physicochemical Properties

  • Solubility: Linear alkyl acetamides like N-(6-Aminohexyl)acetamide are water-soluble due to terminal amine groups , whereas the hydrophobic dimethylthietane group in the target compound may reduce aqueous solubility.
  • Hydrogen Bonding : Thiazole- and thiophene-based acetamides (e.g., ) form intermolecular N–H⋯N bonds, stabilizing crystal structures . The target compound’s acetamide group likely retains hydrogen-bonding capacity, but steric hindrance from dimethyl groups might alter packing efficiency.

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